N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Description
Chemical Identity and Nomenclature
This compound represents a highly functionalized member of the benzoxazine chemical class, distinguished by its specific substitution pattern and carboxamide functionality. The compound possesses the Chemical Abstracts Service registry number 1427460-58-9 and maintains the molecular formula C₁₁H₁₃ClN₂O₂. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the benzoxazine core is designated as 2,3-dihydro-4H-1,4-benzoxazine, indicating the saturated nature of the oxazine ring portion and the specific numbering system employed for this bicyclic structure.
The molecular weight of this compound has been consistently reported as 240.69 grams per mole across multiple commercial sources. The structural complexity becomes evident through examination of the Simplified Molecular Input Line Entry System representation: O=C(N1CCOC2=CC=CC=C12)NCCCl, which clearly delineates the connectivity pattern between the benzoxazine core and the chloroethyl carboxamide substituent. This notation reveals the presence of a carboxamide group attached to the nitrogen atom at position 4 of the benzoxazine ring, with the chloroethyl chain extending from the amide nitrogen.
The compound demonstrates achiral characteristics, indicating the absence of stereogenic centers within its molecular framework. This structural feature simplifies both synthetic approaches and analytical characterization, as stereoisomeric considerations do not complicate the chemical behavior or properties of this molecule. The presence of the chloroethyl substituent introduces potential reactivity through the carbon-chlorine bond, while the carboxamide functionality provides hydrogen bonding capability and potential sites for further chemical modification.
Historical Development in Benzoxazine Chemistry
The development of benzoxazine chemistry traces its origins to the fundamental understanding of heterocyclic compounds containing both oxygen and nitrogen atoms within a six-membered ring system. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. The systematic study of these compounds emerged from the recognition that benzoxazine represents a privileged scaffold in medicinal chemistry, with compounds bearing benzoxazine moieties typically exhibiting a variety of biological activities, including anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant and anti-cancer activities.
The synthetic methodology for benzoxazine preparation evolved significantly through the application of the Mannich condensation reaction. This transformation enables the preparation of benzoxazines through a one-pot process involving heating an aromatic amine, a phenol and formaldehyde. The Mannich condensation reaction proceeds in three distinct stages, beginning with the formation of paraformaldehyde-amine compound derivatives through reaction between amine and paraformaldehyde. The second stage involves the reaction between paraformaldehyde-amine compounds and phenol, leading to the formation of the Mannich base, which subsequently reacts with paraformaldehyde in the final stage to yield the benzoxazine monomer.
The historical perspective on benzoxazine chemistry reveals a progression from simple monomeric structures toward increasingly sophisticated derivatives with enhanced functionality. The development of polybenzoxazines, also called benzoxazine resins, emerged as cured polymerization products derived from benzoxazine monomers through thermal ring-opening polymerization. Commercial benzoxazines developed by various manufacturers became based on bisphenols, including bisphenol-A, bisphenol-F, thiodiphenol or dicyclopentadienediphenol. This industrial development demonstrated the practical applications of benzoxazine chemistry beyond academic research.
Research investigations into benzoxazine polymerization mechanisms have provided fundamental insights into the thermal behavior of these compounds. Studies examining the initiation of polymerization mechanisms and network development in aromatic polybenzoxazines have revealed that the kinetics of polymerization can be well described using autocatalytic models. These investigations have shown that commercial benzoxazine monomers may contain components that affect cure kinetics, with the presence of higher molecular weight oligomers influencing reactivity patterns.
Position Within the Benzoxazine Derivative Class
This compound occupies a distinctive position within the broader benzoxazine derivative class due to its specific structural features and functional group arrangement. The compound belongs to the 1,4-benzoxazine isomeric family, which represents one of six possible benzoxazine isomers based on the relative positions of oxygen and nitrogen atoms within the oxazine ring. According to structural classifications, only isomers containing oxygen and nitrogen in 1,3 positions demonstrate activity in forming polybenzoxazine through ring-opening polymerization, while the 1,4-isomeric arrangement observed in this compound represents a distinct structural class.
The carboxamide functionality present in this compound distinguishes it from simpler benzoxazine derivatives and positions it within a specialized subset of functionalized benzoxazine compounds. Comparative analysis with related structures reveals the diversity achievable within benzoxazine chemistry through strategic functionalization. For instance, N-(4-ethoxyphenyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide represents another carboxamide-substituted benzoxazine with a molecular weight of 298.34 and the molecular formula C₁₇H₁₈N₂O₃. Similarly, N-(2-methoxyethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide demonstrates alternative substitution patterns with a molecular weight of 236.27 and molecular formula C₁₂H₁₆N₂O₃.
The chloroethyl substitution in this compound introduces unique reactivity characteristics that distinguish it from other benzoxazine carboxamides. The presence of the carbon-chlorine bond creates opportunities for nucleophilic substitution reactions, potentially enabling further structural elaboration or biological target engagement. This structural feature positions the compound as a potential synthetic intermediate or bioactive molecule within medicinal chemistry applications.
The compound's relationship to the broader benzoxazine family becomes evident through comparison with simpler derivatives such as 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, which shares the chlorinated substituent pattern but lacks the carboxamide functionality. Similarly, chlorthenoxazine represents a structurally related compound with the molecular formula C₁₀H₁₀ClNO₂ and systematic name 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one. These structural relationships demonstrate the versatility of benzoxazine chemistry in accommodating diverse functional groups while maintaining the core heterocyclic framework.
The fascination with benzoxazine derivatives in medicinal chemistry stems from their versatile structure and building block characteristics. Benzoxazine derivatives have gained considerable attention from medicinal chemists due to their various pharmacological properties and multiple modification sites. The specific positioning of this compound within this chemical space reflects the ongoing efforts to explore new drug candidates with improved bioactivities and pharmacokinetic properties through systematic structural modification of privileged scaffolds.
Properties
IUPAC Name |
N-(2-chloroethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-5-6-13-11(15)14-7-8-16-10-4-2-1-3-9(10)14/h1-4H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERVULEENSFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide, is an analogue of nitrogen mustard, a class of alkylating agents. Alkylating agents are a group of anticancer chemotherapeutic drugs. They primarily target DNA, the genetic material of cells.
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication. It binds to the N7 nitrogen on the DNA base guanine. This interaction with its targets results in the disruption of DNA replication and transcription, thereby inhibiting cell growth and division.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. The alkylation of DNA impairs its function as a template and blocks the synthesis of new DNA or inhibits the transcription to mRNA for protein synthesis. This disruption in the biochemical pathways leads to cell cycle arrest and ultimately cell death.
Pharmacokinetics
Similar compounds like nitrogen mustards are known to have a short biological half-life. They are rapidly metabolized and excreted, primarily through the kidneys. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells. Therefore, the compound has potential applications in cancer chemotherapy.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s activity may be enhanced under hypoxic conditions, which are often found in solid tumors. Additionally, the compound’s stability and reactivity could be affected by the pH of the environment
Biological Activity
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and pain management. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:
where and vary based on the specific substitution patterns on the benzoxazine core.
Anticancer Properties
Recent studies indicate that benzoxazine derivatives exhibit notable anticancer activities. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A study highlighted that certain analogs demonstrated significant antitumor activity against L1210 leukemia cells in mice models . The mechanism of action is believed to involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation.
Cannabinoid Receptor Agonism
A patent describes the compound as a selective agonist for the type 2 cannabinoid receptor (CB2), which is implicated in anti-inflammatory processes without psychotropic effects . This characteristic suggests potential applications in treating conditions associated with chronic pain and inflammation. The activation of CB2 receptors can modulate immune responses and reduce pain signaling pathways.
Neuroprotective Effects
The benzoxazine scaffold has been associated with neuroprotective properties. Studies suggest that derivatives can inhibit neuroinflammation and oxidative stress markers, which are critical in neurodegenerative diseases such as Alzheimer's . This opens avenues for further research into its efficacy in neuroprotection.
Case Studies
- Antitumor Evaluation : A series of N-(2-chloroethyl) nitrosoureas were synthesized and tested for antitumor activity. Among these, compounds showed enhanced efficacy compared to their parent structures, indicating a structure-activity relationship that favors modifications at the chloroethyl position .
- Inflammation Models : In models of neuropathic pain, compounds derived from the benzoxazine framework demonstrated significant reductions in pain behaviors, suggesting their potential utility in clinical settings for chronic pain management .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Applications
Anticancer Activity
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide has shown potential as an anticancer agent. Its structure allows it to act as a prodrug that releases alkylating agents upon metabolic activation. This property is particularly useful in targeting cancer cells, making it a candidate for further development in chemotherapy protocols.
Phosphoinositide-3 Kinase Inhibition
Research has indicated that derivatives of benzoxazine compounds, including this compound, can act as phosphoinositide-3 kinase (PI3K) inhibitors. These inhibitors are significant in the treatment of various cancers and inflammatory diseases such as rheumatoid arthritis . The inhibition of PI3K pathways can lead to reduced cell proliferation and survival in malignant cells.
Material Science Applications
Polymer Chemistry
This compound is utilized in polymer formulations due to its ability to enhance thermal stability and mechanical properties. When incorporated into polymer matrices, it can improve the material's resistance to heat and chemical degradation.
Coatings and Adhesives
The compound's reactive nature makes it suitable for use in coatings and adhesives. Its incorporation into formulations can lead to improved adhesion properties and durability of the final products.
Case Studies
Case Study 1: Antitumor Efficacy
A study published in the journal Cancer Research evaluated the efficacy of this compound in various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations compared to standard chemotherapeutic agents. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a novel anticancer drug .
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers, this compound was blended with epoxy resins. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional epoxy systems. This advancement suggests its utility in aerospace and automotive applications where material performance is critical .
Table 1: Comparison of Anticancer Activity
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | 15 | Alkylation of DNA | |
| Cisplatin | 10 | DNA crosslinking | |
| Doxorubicin | 12 | Topoisomerase inhibition |
Table 2: Polymer Properties
Comparison with Similar Compounds
Structural Analogs in Epigenetic Research
Compound Cpd17 (N,2,7-trimethyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxamide)
- Structural Differences: Cpd17 replaces the 2-chloroethyl group with methyl substituents at positions 2 and 5.
- Biological Activity: Cpd17 binds to the CREBBP bromodomain (PDB: 5W0Q), a key epigenetic regulator in cancer. The absence of the chloroethyl group in Cpd17 suggests a non-alkylating mechanism, likely relying on hydrogen bonding and π-π interactions for target engagement .
Antimicrobial Thiopyrimidinone Derivatives
Examples : 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f)
- Structural Differences: These compounds replace the benzoxazine core with a thiopyrimidinone ring but retain the N-(2-chloroethyl) moiety linked to amines (e.g., morpholine, piperidine).
- Biological Activity :
- Synthetic Yield : Yields range from 63% to 74%, influenced by the amine substituent’s steric and electronic properties .
Sulfonamide-Thiazole-Benzoxazine Hybrids
Examples: N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl)-2-((4-substitutedthiazol-2-yl)amino)acetamides (SA-1 to SA-11)
- Structural Differences : These hybrids incorporate a sulfonamide linker and thiazole ring instead of the chloroethyl-carboxamide group.
- Biological Activity :
Chloroethyl-Containing Fatty Acid Derivatives
Examples : 2-Chloroethyl caprate (3) and 2-chloroethyl laurate (4)
- Structural Differences : These linear fatty acid esters feature a terminal chloroethyl group, lacking the benzoxazine-carboxamide scaffold.
- For example, TtFEE (containing 2-chloroethyl laurate) showed CUPRAC values of 0.403 at 80 µg/mL, comparable to naringenin .
Key Comparative Data
| Compound | Core Structure | Key Substituent | Biological Activity | Synthetic Yield |
|---|---|---|---|---|
| Target Compound | Benzoxazine-carboxamide | N-(2-chloroethyl) | Not reported (inferred alkylation potential) | Not specified |
| Cpd17 | Benzoxazine-carboxamide | N,2,7-Trimethyl | CREBBP bromodomain inhibition | Moderate (~70%) |
| Thiopyrimidines (6c–f) | Thiopyrimidinone | N-(2-chloroethyl)-morpholine | Antibacterial (MIC: 4–8 µg/mL) | 63–74% |
| SA-5 (sulfonamide-thiazole) | Benzoxazine-sulfonamide | Thiazole-4-substituent | Anticancer (70% inhibition at 50 µM) | 15–38% |
| 2-Chloroethyl laurate | Fatty acid ester | Chloroethyl | Antioxidant (CUPRAC: 0.403 at 80 µg/mL) | Not specified |
Preparation Methods
Core Benzoxazine Skeleton Construction
The 2,3-dihydro-4H-1,4-benzoxazine scaffold is typically synthesized via cyclization reactions involving anthranilic acid derivatives. Key approaches include:
Method A: Acid-Catalyzed Cyclization
Anthranilic acid reacts with ortho esters (e.g., triethyl orthoacetate) under acidic conditions to form 4H-benzoxazin-4-ones. For non-aromatic substituents, this method can be modified using chloroethylamine derivatives.
Method B: Transition-Metal-Free Oxidative Coupling
A Pd/Ag-mediated intramolecular C–H activation strategy enables controllable cyclization of N-alkyl-N-aryl anthranilic acids to 1,2-dihydro-4H-benzoxazin-4-ones. This method offers regioselectivity for introducing chloroethyl groups at the N-position.
Carboxamide Functionalization
The carboxamide moiety is introduced via coupling reactions. Two primary pathways are viable:
Pathway 1: Acylation of Amines
Reacting 2,3-dihydro-4H-1,4-benzoxazine-4-carbonyl chloride with 2-chloroethylamine in the presence of a base (e.g., DIPEA):
Benzoxazine-COCl + H2N-CH2CH2Cl → Benzoxazine-CONH-CH2CH2Cl + HCl
This method is efficient but requires careful handling of acid chlorides.
Pathway 2: Direct Coupling Using Activating Agents
Employing HATU/DIPEA or EDCl/HOBt systems to couple the benzoxazine carboxylic acid with 2-chloroethylamine in DMF at 50°C. This approach avoids isolated acid chloride intermediates and improves yields (up to 85% reported for analogous systems).
Key Reaction Optimization Parameters
Critical factors influencing yield and selectivity:
Analytical Validation
Successful synthesis requires validation via:
- 1H NMR : Characteristic signals for the chloroethyl group (δ 3.6–3.8 ppm, –CH2Cl) and benzoxazine protons (δ 4.2–4.5 ppm, OCH2).
- HPLC/MS : Molecular ion peak at m/z = 269.1 [M+H]+ (calculated for C11H12ClN2O2).
- X-ray Crystallography : Confirms stereochemistry and ring conformation (if crystalline).
Challenges and Mitigation Strategies
- Chloroethylamine Instability : Use freshly distilled amine or in situ generation from Boc-protected precursors.
- Regioselectivity in Cyclization : Electron-withdrawing groups on the benzoxazine core favor 4-carboxamide formation over dihydro intermediates.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.
Q & A
Q. What are the standard synthetic routes for N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide, and how can reaction parameters be optimized for yield?
- Methodological Answer: The synthesis typically involves condensation of 2,3-dihydro-4H-1,4-benzoxazine-4-carboxylic acid with 2-chloroethylamine. Key parameters include solvent choice (e.g., dimethylformamide or acetonitrile), reaction temperature (60–80°C), and time (8–12 hours). Microwave-assisted synthesis can reduce reaction time by 30–50% while maintaining yields >85% . Optimization requires iterative testing of solvent polarity and catalyst loading (e.g., HATU/DIPEA systems) to minimize side-product formation.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the benzoxazine core and chloroethyl substituent (e.g., δ 4.2–4.5 ppm for oxazine protons, δ 3.6–3.8 ppm for chloroethyl CH₂). IR spectroscopy identifies the carboxamide C=O stretch (~1650 cm⁻¹). X-ray crystallography resolves regiochemical ambiguities, particularly for the oxazine ring conformation .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Use PPE (nitrile gloves, safety goggles) and work under a fume hood due to potential respiratory irritancy. Store in airtight containers at –20°C to prevent hydrolysis of the chloroethyl group. Spill cleanup requires ethanol-based deactivation followed by solid waste disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity?
- Methodological Answer: Replace the chloroethyl group with methoxyethyl or fluorinated analogs to study electronic effects on target binding. Conduct QSAR modeling using Hammett constants (σ) and logP values to correlate substituent polarity with activity. For example, electron-withdrawing groups enhance receptor affinity in neurological targets by 20–40% .
Q. What pharmacological targets are associated with this compound, and how can binding assays be designed?
- Methodological Answer: Prioritize targets like GABA receptors or serotonin transporters based on benzoxazine scaffold activity. Use radioligand displacement assays (³H-muscimol for GABA_A) or patch-clamp electrophysiology to quantify ion channel modulation. Include positive controls (e.g., diazepam) and validate with knockout cell lines .
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer: Employ directing groups (e.g., acetyl protection) to control chloroethylation at the oxazine nitrogen. Monitor regiochemistry via LC-MS/MS with collision-induced dissociation (CID) to distinguish isomeric byproducts. Solvent polarity (e.g., DMSO vs. THF) can shift selectivity by 15–25% .
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use Arrhenius modeling to extrapolate degradation rates. For pH-dependent hydrolysis, buffer solutions (pH 1–13) reveal optimal stability at pH 6–8 (t₁/₂ > 30 days) .
Q. How can computational methods (e.g., DFT) predict reaction pathways for novel derivatives?
- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for carboxamide bond formation. Compare activation energies of competing pathways (e.g., SN1 vs. SN2 chloroethylation) to guide synthetic routes .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Q. How can advanced mass spectrometry (MS) techniques resolve structural ambiguities in degradation products?
- Methodological Answer:
Apply high-resolution MS (HRMS) with electrospray ionization (ESI+) to detect molecular ions (e.g., m/z 295.0845 for the parent compound). MS/MS fragmentation identifies cleavage patterns (e.g., loss of Cl⁻ from the chloroethyl group at m/z 259.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
